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Compound of Interest

Compound Name: MK 319

Cat. No.: B13437780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three aldose reductase inhibitors: MK-319,

fidarestat, and epalrestat. Aldose reductase is a key enzyme in the polyol pathway, which

becomes activated during hyperglycemia and is implicated in the pathogenesis of diabetic

complications such as neuropathy, retinopathy, and nephropathy. By inhibiting this enzyme,

these compounds aim to mitigate the long-term damage associated with diabetes. This

document summarizes their performance based on available experimental data, outlines

detailed experimental protocols, and visualizes key pathways and workflows.

Data Presentation
The following tables provide a quantitative comparison of MK-319, fidarestat, and epalrestat,

based on their biochemical and clinical properties.

Table 1: Physicochemical and In Vitro Properties
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Property MK-319 Fidarestat Epalrestat

Chemical Structure Not Publicly Available C₁₂H₁₀FN₃O₄ C₁₅H₁₃NO₃S₂

Molecular Weight (

g/mol )
Not Publicly Available 279.22 319.40

Mechanism of Action
Selective Aldose

Reductase Inhibitor[1]

Aldose Reductase

Inhibitor

Noncompetitive,

Reversible Aldose

Reductase Inhibitor

IC₅₀ (Aldose

Reductase)
0.3 µM[1] 26 nM 72 nM

Table 2: Preclinical Data in Animal Models

Parameter Fidarestat Epalrestat

Animal Model
Streptozotocin-induced

diabetic rats[2][3]

Streptozotocin-induced

diabetic rats

Key Findings

- Corrected slowed F-wave,

motor and sensory nerve

conduction velocities[2]-

Normalized increased levels of

sorbitol and fructose in the

peripheral nerve- Suppressed

the increase in sorbitol and

fructose, normalised GSH in

sciatic nerve, and reduced the

number of 8-OHdG-positive

cells in DRG

- Reduced sorbitol

accumulation in the sciatic

nerve, erythrocytes, and ocular

tissues

Reference

Table 3: Clinical Trial Data in Diabetic Neuropathy
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Parameter Fidarestat Epalrestat

Study Design

52-week, multicenter, placebo-

controlled, double-blind,

parallel group study

3-year, open-label, multicenter

study

Patient Population
279 patients with diabetic

neuropathy

594 patients with diabetic

neuropathy (289 epalrestat,

305 control)

Dosage 1 mg/day 150 mg/day

Primary Endpoint

Change in electrophysiological

measurements and subjective

symptoms

Change from baseline in

median motor nerve

conduction velocity (MNCV) at

3 years

Key Efficacy Results

- Significant improvement in

median nerve FCV and

minimal latency compared to

placebo- Significant

improvement in subjective

symptoms (numbness,

spontaneous pain, etc.)

- Prevented the deterioration of

median MNCV, MFWL, and

VPT seen in the control group.

The between-group difference

in change from baseline in

median MNCV was 1.6 m/s (P

< 0.001)- Significant

improvement in numbness of

limbs, sensory abnormality,

and cramping

Adverse Events

Well tolerated, with an adverse

event profile that did not

significantly differ from placebo

Well tolerated; most frequently

reported adverse effects

include elevations in liver

enzyme levels and

gastrointestinal-related events

such as nausea and vomiting

Reference
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This section provides detailed methodologies for key experiments cited in the comparison of

these aldose reductase inhibitors.

Aldose Reductase Inhibition Assay (In Vitro)
This protocol outlines a general method for determining the in vitro inhibitory activity of

compounds against aldose reductase.

Enzyme Source: Partially purified aldose reductase from rat lens or recombinant human

aldose reductase.

Substrate: DL-Glyceraldehyde.

Cofactor: β-NADPH.

Assay Buffer: 0.1 M Sodium phosphate buffer (pH 6.2).

Procedure:

The reaction mixture contains the assay buffer, NADPH, the test compound (dissolved in a

suitable solvent like DMSO), and the enzyme solution.

The mixture is pre-incubated at a specified temperature (e.g., 25°C or 37°C).

The reaction is initiated by the addition of the substrate, DL-glyceraldehyde.

The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at

340 nm over time using a spectrophotometer.

The inhibitory activity of the test compound is calculated as the percentage of inhibition

relative to a control without the inhibitor.

IC₅₀ values are determined by testing a range of inhibitor concentrations and fitting the

data to a dose-response curve.

Streptozotocin (STZ)-Induced Diabetic Rat Model (In
Vivo)
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This protocol describes the induction of diabetes in rats to study the effects of aldose reductase

inhibitors on diabetic complications.

Animals: Male Sprague-Dawley or Wistar rats.

Induction of Diabetes:

Rats are fasted overnight.

A freshly prepared solution of streptozotocin (STZ) in cold citrate buffer (pH 4.5) is

administered via a single intraperitoneal (i.p.) or intravenous (i.v.) injection. A typical i.p.

dose is 50-65 mg/kg body weight.

Diabetes is confirmed 48-72 hours post-injection by measuring blood glucose levels from

a tail vein sample. Rats with fasting blood glucose levels above 250 mg/dL are considered

diabetic.

Treatment:

Diabetic rats are randomly assigned to treatment groups (vehicle control, test compound).

The test compound is administered daily by oral gavage or mixed in the feed for a

specified duration (e.g., 4-12 weeks).

Outcome Measures:

Blood glucose and HbA1c levels are monitored regularly.

Nerve conduction velocity is measured to assess diabetic neuropathy.

Tissue samples (e.g., sciatic nerve, lens, kidney) are collected at the end of the study for

biochemical analysis (e.g., sorbitol, fructose levels) and histopathology.

Nerve Conduction Velocity (NCV) Measurement in Rats
This protocol details the procedure for assessing peripheral nerve function in the STZ-induced

diabetic rat model.
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Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g.,

ketamine/xylazine cocktail).

Procedure for Sciatic Motor NCV (MNCV):

The rat is placed in a prone position, and its body temperature is maintained at 37°C.

Stimulating electrodes are placed at two points along the sciatic nerve: proximally at the

sciatic notch and distally at the ankle.

Recording electrodes are placed in the interosseous muscles of the paw.

A supramaximal electrical stimulus is delivered at each stimulation site, and the resulting

compound muscle action potentials (CMAPs) are recorded.

The latency (time from stimulus to the onset of the CMAP) is measured for both proximal

and distal stimulation.

The distance between the two stimulating sites is measured.

MNCV (m/s) is calculated as: Distance / (Proximal Latency - Distal Latency).

Procedure for Sensory NCV (SNCV): A similar procedure is followed, but stimulating and

recording electrodes are placed along a sensory nerve, such as the sural nerve.

Clinical Trial Protocol for Diabetic Peripheral
Neuropathy
This outlines a general design for a clinical trial to evaluate the efficacy and safety of an aldose

reductase inhibitor in patients with diabetic peripheral neuropathy.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Patient Population: Patients with a diagnosis of type 1 or type 2 diabetes and symptomatic

diabetic peripheral neuropathy.

Inclusion criteria: Age 18-70 years, stable glycemic control (e.g., HbA1c < 9.0%), and

evidence of peripheral neuropathy (e.g., abnormal nerve conduction studies, symptoms of
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neuropathy for at least 6 months).

Exclusion criteria: Other causes of neuropathy, severe renal or hepatic impairment,

pregnancy, or lactation.

Intervention: Patients are randomized to receive either the test compound at a specified

dose or a matching placebo for a defined period (e.g., 52 weeks).

Primary Endpoints:

Change from baseline in nerve conduction velocities (e.g., peroneal motor NCV, sural

sensory NCV).

Change from baseline in a validated measure of neuropathic symptoms (e.g., Total

Symptom Score).

Secondary Endpoints:

Changes in quantitative sensory testing (e.g., vibration perception threshold).

Patient-reported outcomes on pain and quality of life.

Safety and tolerability assessments, including adverse event monitoring and laboratory

tests.

Statistical Analysis: Appropriate statistical methods are used to compare the changes in

endpoints between the treatment and placebo groups.

Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to illustrate key pathways

and workflows.
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Caption: The Polyol Pathway and Sites of Aldose Reductase Inhibition.
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Caption: General Experimental Workflow for Aldose Reductase Inhibitor Development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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